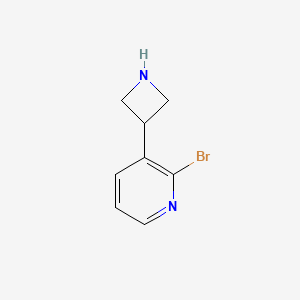

3-(Azetidin-3-yl)-2-bromopyridine

Description

3-(Azetidin-3-yl)-2-bromopyridine (CAS: 1260640-52-5) is a brominated pyridine derivative featuring an azetidine ring at the 3-position. Its molecular formula is C₈H₉BrN₂, with a molecular weight of 213.1 g/mol and a purity of ≥95% . The compound is characterized by a pyridine core substituted with bromine at the 2-position and an azetidine (a saturated 3-membered nitrogen-containing heterocycle) at the 3-position.

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-2-bromopyridine |

InChI |

InChI=1S/C8H9BrN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |

InChI Key |

XVEASDUCFRLKAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Conventional Diazotization-Bromination (Craig Technique)

The 2-bromopyridine core, essential for the target compound, is commonly prepared via diazotization-bromination of 2-aminopyridine, known as the Craig technique:

- Reaction Scheme: 2-aminopyridine is first reacted with hydrobromic acid (HBr) and bromine (Br₂) to form a perbromide intermediate.

- Diazotization is then performed by adding sodium nitrite (NaNO₂) under acidic conditions.

- Finally, the reaction mixture is neutralized with sodium hydroxide (NaOH) to liberate 2-bromopyridine.

- The process can be optimized by adding sulfuric acid (H₂SO₄) to reduce the amount of expensive HBr required.

- Molar ratios of HBr to 2-aminopyridine between 1:1 and 3.5:1 and H₂SO₄ to HBr between 2:8 and 8:2 improve efficiency without introducing chloride impurities.

- The reaction is conducted at low temperatures (-10°C to 0°C) to control side reactions and improve yield.

- The crude 2-bromopyridine is extracted with methylene chloride and purified by acid-base extraction and steam distillation.

- The final product is obtained as a solid with melting point around 51-52°C.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Formation of perbromide | 2-aminopyridine + HBr + Br₂ | -10 | Formation of orange perbromide |

| Diazotization | Sodium nitrite + H₂SO₄ + HBr | -5 | Nitrogen evolution observed |

| Neutralization | NaOH | 0 | Liberation of 2-bromopyridine |

| Extraction & Purification | Methylene chloride, acid/base wash | 25 | Removal of impurities |

Alternative Bromination Methods

- Bromination of pyridine derivatives using bromine or N-bromosuccinimide is also reported for preparing bromopyridines under controlled conditions.

- Reaction conditions such as solvent choice, temperature, and inert atmosphere are critical to optimize yield and purity.

Source: EvitaChem product description

Industrial Synthesis of 3-Bromopyridine

- A method involving the reaction of pyridine with hydrobromic acid in the presence of hydrogen peroxide at 0-40°C yields 3-bromopyridine.

- Purification involves alkali neutralization, extraction, and concentration steps.

- This method avoids high temperature and pressure, suitable for industrial scale.

Synthesis of Azetidine Substituent and Coupling

Azetidine Ring Formation

- Azetidines can be synthesized via intramolecular cyclization reactions, including electrophile-induced cyclization of homoallylic amino vinylsilanes or selective transformations of bromomethyl aziridines.

- Yields for azetidine ring formation are generally good (47-96%), depending on substituents and nucleophiles.

- For example, bromofluorination of imino olefins followed by reduction and intramolecular displacement yields 3-substituted azetidines in 59-70% yields.

| Entry | Substituent (R) | Nucleophile (Nu) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenyl | Cyanide | 92-96 | High selectivity |

| 2 | Various | Thiocyanide | 61-70 | Mixture of isomers observed |

| 3 | Alkyl | Acetate | 59-70 | Efficient cyclization |

Coupling of Azetidine to Bromopyridine

- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are employed to attach azetidine rings to bromopyridine derivatives.

The process often involves:

- Preparation of a bromopyridine intermediate.

- Coupling with a Boc-protected azetidine amine under palladium catalysis.

- Boc deprotection to yield the final 3-(Azetidin-3-yl)-2-bromopyridine.

Reaction conditions include the use of ligands, bases, and solvents optimized for selectivity and yield.

- Alternative direct coupling without Boc protection is also possible but may require more stringent conditions.

Source: Supplementary synthesis information from bioRxiv preprint

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 2-bromopyridine | Diazotization-bromination of 2-aminopyridine | 2-aminopyridine, HBr, Br₂, NaNO₂, H₂SO₄ | Efficient with improved Craig method |

| 2. Preparation of azetidine | Intramolecular cyclization or nucleophilic substitution | Bromomethyl aziridines, nucleophiles | High yield (47-96%) |

| 3. Coupling reaction | Pd-catalyzed amination of bromopyridine | Pd catalyst, Boc-protected azetidine amine | High selectivity and yield |

| 4. Deprotection | Removal of Boc protecting group | Acidic conditions (e.g., TFA) | Final product obtained |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-(Azetidin-3-yl)-2-bromopyridine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to modify the azetidine ring or the pyridine ring.

Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce aryl or vinyl groups at the 2-position of the pyridine ring.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids, alkenes.

Major Products: The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: 3-(Azetidin-3-yl)-2-bromopyridine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 3-(Azetidin-3-yl)-2-bromopyridine is used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the azetidine ring can interact with the active sites of proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Bromopyridine Derivatives

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-(Azetidin-3-yl)-2-bromopyridine with related bromopyridine derivatives:

Key Observations:

- Molecular Weight : The azetidine-containing compound (213.1 g/mol) is lighter than 3-(benzyloxy)-2-bromopyridine (264.12 g/mol) but heavier than 3-acetyl-2-bromopyridine (200.03 g/mol). Lower molecular weights may improve bioavailability in drug design contexts.

- Substituent Effects: Azetidine: Introduces a strained 3-membered ring, likely increasing reactivity compared to bulkier substituents (e.g., benzyloxy) . Acetyl: Electron-withdrawing groups like acetyl may direct electrophilic substitution reactions to specific pyridine positions . Pivalamide: A sterically demanding amide group, which could stabilize intermediates in cross-coupling reactions .

Q & A

Basic: What are the recommended synthetic routes for 3-(Azetidin-3-yl)-2-bromopyridine, and what key reaction conditions optimize yield?

Methodological Answer:

The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine typically involves cross-coupling reactions or nucleophilic substitutions due to the reactivity of the bromine atom on the pyridine ring. Key approaches include:

- Palladium-catalyzed coupling : Using Suzuki-Miyaura reactions with boronic acids (e.g., azetidin-3-yl boronic esters) under inert atmospheres. Optimize yield with Pd(PPh₃)₄ (0.5–2 mol%) and a base like Na₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours .

- Substitution reactions : Replace bromine with azetidine via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (100–120°C). Use excess azetidine (2–3 eq.) and K₂CO₃ as a base to deprotonate intermediates .

Critical Note : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How can the structure of 3-(Azetidin-3-yl)-2-bromopyridine be confirmed using spectroscopic methods?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., azetidine’s CH₂ groups at δ 3.2–3.8 ppm and pyridine’s aromatic protons at δ 7.5–8.5 ppm). The bromine atom deshields adjacent carbons, shifting pyridine C-2 to ~150 ppm in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with exact mass (C₈H₈BrN₂ requires m/z 227.9884). Use ESI+ mode for ionization .

- IR Spectroscopy : Detect N-H stretches (azetidine, ~3300 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .

Advanced: What strategies mitigate competing side reactions during bromine substitution in 3-(Azetidin-3-yl)-2-bromopyridine?

Methodological Answer:

Competing side reactions (e.g., dehalogenation or dimerization) can be minimized by:

- Controlled stoichiometry : Use azetidine in slight excess (1.2–1.5 eq.) to avoid over-alkylation .

- Low-temperature protocols : Conduct reactions at 60–80°C instead of reflux to suppress radical pathways .

- Additives : Include catalytic CuI (5 mol%) to stabilize intermediates in coupling reactions or use phase-transfer catalysts (e.g., TBAB) for heterogeneous conditions .

Validation : Analyze crude mixtures via LC-MS to track byproduct formation and adjust conditions iteratively .

Advanced: How does the azetidine ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

The azetidine ring introduces ring strain (due to its 3-membered structure) and electron-donating effects , altering reactivity:

- Electronic effects : The nitrogen lone pair increases electron density on the pyridine ring, enhancing susceptibility to electrophilic attacks at the C-2 position .

- Steric effects : The azetidine’s compact size allows for regioselective functionalization without steric hindrance, unlike bulkier amines .

- Hydrogen-bonding potential : The NH group in azetidine facilitates interactions with biological targets (e.g., enzymes) via H-bond donor-acceptor motifs .

Experimental validation : Compare reaction rates and regioselectivity with non-azetidine analogs using kinetic studies .

Advanced: What in vitro models assess the bioactivity of this compound, and what parameters are critical?

Methodological Answer:

For pharmacological evaluation:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR or JAK2) using fluorescence-based assays. Measure IC₅₀ values with ATP concentrations adjusted to Km levels .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or A549). Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate with dose-response curves (1 nM–100 µM) .

- Binding affinity studies : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with target proteins. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments .

Key parameters : Reproducibility across triplicates, Z’-factor >0.5 for high-throughput screens, and strict adherence to in vitro ethics (no human/animal trials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.